Cas no 1361855-51-7 (2,3,5-Trichloro-4-(difluoromethyl)pyridine)

2,3,5-Trichloro-4-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2,3,5-trichloro-4-(difluoromethyl)pyridine
- 4-(Difluoromethyl)-2,3,5-trichloropyridine
- 2,3,5-Trichloro-4-(difluoromethyl)pyridine
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- インチ: 1S/C6H2Cl3F2N/c7-2-1-12-5(9)4(8)3(2)6(10)11/h1,6H
- InChIKey: RTWGJWNVSOKOBI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=NC=C(C=1C(F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.7
2,3,5-Trichloro-4-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024273-250mg |
4-(Difluoromethyl)-2,3,5-trichloropyridine |
1361855-51-7 | 97% | 250mg |
$680.00 | 2022-04-02 | |
Alichem | A023024273-1g |
4-(Difluoromethyl)-2,3,5-trichloropyridine |
1361855-51-7 | 97% | 1g |
$1,713.60 | 2022-04-02 | |
Alichem | A023024273-500mg |
4-(Difluoromethyl)-2,3,5-trichloropyridine |
1361855-51-7 | 97% | 500mg |
$999.60 | 2022-04-02 |
2,3,5-Trichloro-4-(difluoromethyl)pyridine 関連文献
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
2,3,5-Trichloro-4-(difluoromethyl)pyridineに関する追加情報
Comprehensive Overview of 2,3,5-Trichloro-4-(difluoromethyl)pyridine (CAS No. 1361855-51-7)
2,3,5-Trichloro-4-(difluoromethyl)pyridine (CAS No. 1361855-51-7) is a specialized halogenated pyridine derivative that has garnered significant attention in agrochemical and pharmaceutical research. This compound, characterized by its unique trichloro-difluoromethyl substitution pattern, serves as a critical intermediate in the synthesis of advanced crop protection agents and bioactive molecules. Its molecular structure combines the stability of a pyridine ring with the reactivity imparted by halogen atoms, making it a versatile building block for modern chemical applications.
The growing demand for high-efficiency agrochemicals has propelled interest in 2,3,5-Trichloro-4-(difluoromethyl)pyridine, particularly in the development of next-generation fungicides and herbicides. Researchers are exploring its potential to address challenges such as pesticide resistance and environmental persistence, which are among the most searched topics in agricultural chemistry. The compound's difluoromethyl group enhances its metabolic stability, a feature highly valued in the design of sustainable crop solutions.
In pharmaceutical applications, CAS 1361855-51-7 is investigated for its role in synthesizing heterocyclic drug candidates. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs targeting various diseases. Recent studies highlight its utility in creating enzyme inhibitors, with particular focus on kinase modulation – a hot topic in oncology research. This aligns with frequent search queries about novel cancer therapeutics and targeted drug delivery systems.
The synthesis of 2,3,5-Trichloro-4-(difluoromethyl)pyridine typically involves halogenation reactions and nucleophilic substitutions on pyridine precursors. Process optimization remains an active research area, with many publications focusing on yield improvement and waste reduction – key concerns in green chemistry initiatives. Analytical characterization employs advanced techniques like HPLC-MS and NMR spectroscopy, ensuring precise quality control for industrial applications.
From a commercial perspective, 1361855-51-7 has seen rising procurement inquiries from specialty chemical manufacturers worldwide. Market analysts note increased interest from Asia-Pacific regions, coinciding with expansion in agrochemical production facilities. The compound's patent landscape reveals ongoing innovation, with recent filings covering novel formulation technologies and delivery systems – topics frequently searched by industry professionals.
Environmental and toxicological studies of 2,3,5-Trichloro-4-(difluoromethyl)pyridine indicate moderate biodegradability, prompting research into eco-friendly derivatives. This responds to growing consumer and regulatory demands for safer agricultural inputs, a trending subject in sustainability forums. Computational chemistry approaches are being employed to predict the environmental fate of such compounds, addressing common search queries about chemical persistence and ecosystem impact.
In material science applications, the compound's electron-withdrawing properties make it valuable for designing organic semiconductors and photovoltaic materials. This connects with rising interest in renewable energy technologies, particularly searches related to organic electronics and solar cell innovation. Researchers are examining its potential in charge transport layers for next-generation optoelectronic devices.
Quality standards for CAS 1361855-51-7 typically specify ≥98% purity for research applications, with specialized grades available for GMP manufacturing. Storage recommendations emphasize protection from moisture and light degradation, important considerations for laboratory personnel frequently searching for chemical stability guidelines. Proper handling procedures follow standard laboratory safety protocols for halogenated compounds.
The global market for halogenated pyridine derivatives is projected to grow at 6.8% CAGR through 2030, with 2,3,5-Trichloro-4-(difluoromethyl)pyridine representing an important niche segment. This growth is driven by expanding applications in precision agriculture and targeted drug development, two areas generating substantial online search traffic. Industry reports suggest particular demand growth in developing biological hybrids that combine synthetic and natural active ingredients.
Recent scientific literature highlights innovative uses of 1361855-51-7 in catalysis and material functionalization. Its Lewis acid characteristics are being exploited in asymmetric synthesis, a popular research topic in academic chemistry circles. Additionally, surface modification studies explore its utility in creating antibacterial coatings, addressing widespread searches for antimicrobial technologies in the post-pandemic era.
For researchers working with 2,3,5-Trichloro-4-(difluoromethyl)pyridine, proper analytical method development is crucial. Frequently searched HPLC parameters include reverse-phase columns with UV detection at 254 nm, while mass spectrometry typically shows characteristic fragmentation patterns at m/z 213 [M+H]+. These technical details are valuable for scientists troubleshooting compound identification in complex matrices.
The compound's structure-activity relationships continue to be elucidated through ongoing research, particularly regarding the steric effects of its trichloro substitution. Computational modeling studies, a trending topic in cheminformatics searches, provide insights into its molecular interactions with biological targets. Such investigations support rational design of next-generation active ingredients with improved target specificity.
Looking ahead, CAS 1361855-51-7 is positioned to play a significant role in addressing contemporary challenges in food security and healthcare innovation. Its unique chemical properties offer solutions aligned with United Nations Sustainable Development Goals, particularly those concerning responsible consumption and life on land – topics generating increasing search volume among environmentally conscious stakeholders.
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